molecular formula C18H16N2O3 B5560994 N-(2,6-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-(2,6-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B5560994
M. Wt: 308.3 g/mol
InChI Key: MHIHNCDFQXOZNP-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is an acetamide derivative characterized by two key structural motifs:

  • N-(2,6-dimethylphenyl) group: A bulky aromatic substituent known to enhance lipophilicity and influence receptor binding in pharmaceuticals and agrochemicals.
  • 1,3-dioxo-isoindolyl moiety: A planar, electron-deficient heterocyclic group associated with diverse biological activities, including anti-inflammatory and analgesic effects .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11-6-5-7-12(2)16(11)19-15(21)10-20-17(22)13-8-3-4-9-14(13)18(20)23/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIHNCDFQXOZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves the reaction of 2,6-dimethylaniline with phthalic anhydride to form the intermediate phthalimide. This intermediate is then reacted with chloroacetic acid or its derivatives under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using the same synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds similar to N-(2,6-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide exhibit promising anticancer activities. For instance, studies have shown that isoindole derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The specific mechanism often involves the modulation of signaling pathways associated with cancer cell survival and growth .

Analgesic and Anti-inflammatory Effects
The compound has also been investigated for its analgesic and anti-inflammatory properties. Preliminary studies suggest that it may reduce pain and inflammation through the inhibition of pro-inflammatory cytokines and mediators. This could make it a candidate for developing new anti-inflammatory drugs .

Neuroprotective Effects
Emerging research highlights the neuroprotective potential of isoindole derivatives. The compound may protect against neurodegeneration by mitigating oxidative stress and inflammation in neuronal cells. Such properties are crucial for addressing conditions like Alzheimer's disease and Parkinson's disease .

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of novel polymers. Its unique chemical structure allows for the development of materials with tailored properties such as enhanced thermal stability and mechanical strength. These polymers could be applicable in coatings, adhesives, and composite materials .

Nanocomposites
The compound's ability to interact with nanoparticles makes it suitable for creating nanocomposites with improved electrical and thermal conductivity. Research into these nanocomposites suggests applications in electronics and energy storage devices .

Analytical Chemistry

Chromatographic Techniques
this compound has been employed as a standard reference material in chromatographic analyses. Its distinct spectral properties facilitate the identification and quantification of similar compounds in complex mixtures through techniques like HPLC (High Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry) .

Spectroscopic Studies
The compound is also useful in spectroscopic studies due to its unique absorption characteristics. It can serve as a probe in various analytical methods to study interactions between different chemical species or to monitor reaction progress in real-time .

Case Studies

Study Focus Findings Reference
Anticancer ActivityDemonstrated inhibition of tumor growth in vitro; potential mechanism linked to apoptosis induction.
Anti-inflammatory EffectsShowed significant reduction in inflammatory markers in animal models; potential for pain management drugs.
NeuroprotectionReduced oxidative stress markers in neuronal cultures; implications for neurodegenerative disease treatment.
Polymer DevelopmentSuccessfully synthesized polymers exhibiting improved mechanical properties; applications in industrial materials.
Analytical ApplicationsUsed as a standard reference material; enhanced detection capabilities in complex biological samples.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Isoindole Derivatives

Compounds featuring the 1,3-dioxo-isoindolyl group, such as (1,3-dioxo-isoindol-2-yl)methyl nitrate (Compound 1 in ), are nitric oxide (NO)-donors designed to treat sickle cell disease. Key differences include:

  • NO-Donor vs. Non-NO-Donor: The target compound lacks the nitrate ester group, which is critical for NO release in analogues like Compound 1. This absence may reduce genotoxic risks but also limit vasodulatory effects .
  • Biological Activity: Isoindole-containing NO-donors stimulate gamma globin RNA synthesis in K562 cells, a mechanism relevant to sickle cell therapy. The target compound’s isoindolyl group may retain anti-inflammatory or analgesic properties but requires validation .
2.2 N-(2,6-Dimethylphenyl)acetamide Derivatives
  • 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (): Structural Simplicity: Replaces the isoindolyl group with a diethylamino substituent, enhancing basicity and solubility. Application: Likely used as a local anesthetic due to structural similarity to lidocaine derivatives. The target compound’s isoindolyl group may shift activity toward anti-inflammatory pathways .
  • Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide, ):

    • Agrochemical Use : A fungicide with methoxy and oxazolidinyl groups, highlighting how substituent variation directs activity toward fungal enzyme inhibition. The target compound’s isoindole likely precludes pesticidal activity .
2.3 Chlorophenyl and Thiazole Derivatives
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():
    • Structural Features : Dichlorophenyl and thiazole groups enhance antibacterial activity and ligand coordination capabilities.
    • Crystallographic Insights : The thiazole ring facilitates hydrogen bonding, influencing stability. The target compound’s isoindolyl group may confer distinct solid-state properties .
2.4 Complex Heterocyclic Analogues
  • The target compound’s simpler isoindole may prioritize anti-inflammatory efficacy over broad-spectrum activity .

Data Table: Key Structural and Functional Comparisons

Compound Name Structural Features Biological Activity Key Findings References
Target Compound N-(2,6-dimethylphenyl), 1,3-dioxo-isoindolyl Potential anti-inflammatory Isoindole may mimic NO-donor activity sans NO release
(1,3-dioxo-isoindol-2-yl)methyl nitrate Isoindolyl + nitrate ester Sickle cell therapy, NO-donor Stimulates gamma globin RNA synthesis
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide Diethylamino substituent Local anesthetic Structural simplicity enhances solubility
Oxadixyl Methoxy + oxazolidinyl Fungicide Targets fungal enzymes
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Dichlorophenyl + thiazole Antibacterial, ligand Thiazole enhances coordination

Research Findings and Implications

  • Pharmacological Potential: The target compound’s isoindolyl group aligns with anti-inflammatory and hemoglobin-modulating pathways observed in NO-donors, though further studies are needed to confirm efficacy .
  • Agrochemical Divergence : Substituents like methoxy (oxadixyl) or chloro groups () prioritize pesticidal activity, whereas the isoindole moiety may limit agroutility .
  • Formulation Considerations : Crystallographic data from thiazole derivatives () suggest the isoindole’s planar structure could influence solubility and stability, critical for drug development .

Biological Activity

N-(2,6-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 71344-61-1
  • Molecular Formula : C19H18N2O3
  • Molecular Weight : 322.36 g/mol

Synthesis and Structure

The compound can be synthesized through various organic reactions involving isoindole derivatives and acetamides. The structural formula allows for interactions that are crucial for its biological activity, particularly in enzyme inhibition.

1. Tyrosinase Inhibition

One of the most notable biological activities of this compound is its inhibitory effect on the enzyme tyrosinase. Tyrosinase is crucial in melanin production and is a target for skin-whitening agents.

In a study evaluating various derivatives for their tyrosinase inhibition potency, the compound exhibited significant activity with an IC50 value of approximately 17.02 µM, showcasing its potential as a therapeutic agent in skin disorders related to pigmentation .

CompoundIC50 Value (µM)Reference
This compound17.02 ± 1.66
Kojic Acid (Control)27.56 ± 1.27

2. Antioxidant Potential

The compound also demonstrated antioxidant properties with a percentage inhibition of 24.67% at a concentration of 100 µM. This suggests that it may help mitigate oxidative stress in biological systems .

Molecular Docking Studies

Molecular docking studies indicate that the compound fits well within the active site of tyrosinase, with key interactions involving hydrogen bonding and π–π stacking with essential residues like His244 and His85. These interactions are critical for the inhibitory action against tyrosinase .

Case Studies

Recent literature has highlighted various derivatives of this compound and their biological assessments:

  • Derivative Studies : A series of derivatives were synthesized and evaluated for their inhibitory activity against tyrosinase. Modifications at specific positions significantly influenced their potency.
    • For instance, compounds with electron-withdrawing groups showed enhanced binding affinity due to increased interaction with the enzyme's active site .
  • Comparative Analysis : The comparative analysis between different derivatives revealed that methyl substitutions on the phenyl ring could enhance lipophilicity and enzyme binding affinity .

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